N-((5-((2-((3-acetamidophenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide

Beschreibung

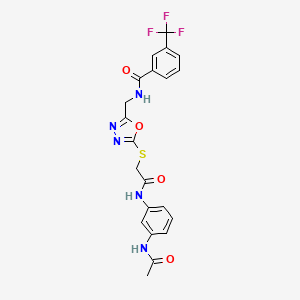

This compound (CAS 906155-32-6) features a 1,3,4-oxadiazole core substituted with a thioether-linked 3-acetamidophenyl group and a 3-(trifluoromethyl)benzamide moiety. Its molecular formula is C₂₁H₁₈F₃N₅O₄S (MW: 493.5), and its structure includes hydrogen-bonding motifs (acetamido, benzamide) and a lipophilic trifluoromethyl group . Physical properties such as melting point and solubility remain unreported, limiting direct pharmacological evaluation .

Eigenschaften

IUPAC Name |

N-[[5-[2-(3-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18F3N5O4S/c1-12(30)26-15-6-3-7-16(9-15)27-17(31)11-34-20-29-28-18(33-20)10-25-19(32)13-4-2-5-14(8-13)21(22,23)24/h2-9H,10-11H2,1H3,(H,25,32)(H,26,30)(H,27,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFQKVOKGHMDVJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NN=C(O2)CNC(=O)C3=CC(=CC=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18F3N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

N-((5-((2-((3-acetamidophenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a 1,3,4-oxadiazole core linked to a trifluoromethyl benzamide group and an acetanilide moiety. Its structural complexity suggests multiple points of interaction with biological targets, which may contribute to its pharmacological properties.

Molecular Formula

- Molecular Formula : C22H22F3N4O3S

- Molecular Weight : 462.49 g/mol

IUPAC Name

This compound

Antimicrobial Activity

Compounds containing the 1,3,4-thiadiazole moiety have been extensively studied for their antimicrobial properties. Research indicates that derivatives of this scaffold exhibit significant activity against various bacterial strains. For instance, studies have shown that certain thiadiazole derivatives demonstrate potent antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Anticancer Potential

The compound's structural characteristics suggest potential anticancer activity. The oxadiazole ring is known for its ability to inhibit certain enzymes involved in cancer progression. In vitro studies have indicated that compounds with similar scaffolds can induce apoptosis in cancer cells by modulating key signaling pathways .

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of various enzymes. For example, oxadiazole derivatives have shown promise in inhibiting acetylcholinesterase (AChE), which is crucial for neurotransmission . The inhibition of AChE could have implications for treating neurodegenerative diseases like Alzheimer's.

The biological activity of this compound likely involves multiple mechanisms:

- Enzyme Inhibition : The compound may bind to the active sites of specific enzymes, inhibiting their function.

- Receptor Modulation : It could interact with various receptors in the body, altering signaling pathways related to inflammation and cell growth.

- Antioxidant Activity : Some studies suggest that thiadiazole derivatives exhibit antioxidant properties, reducing oxidative stress within cells.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Structural Features |

|---|---|---|

| N-(3-acetamidophenyl)-2-thiazol | Antimicrobial | Thiazole ring |

| N-(4-chlorophenyl)-1,3,4-thiadiazole | Anticancer | Thiadiazole ring with chlorinated phenyl |

| N-(p-nitrophenyl)-1,3,4-thiadiazole | Antibacterial | Thiadiazole ring with nitrophenyl |

Unique Properties

Compared to similar compounds, this compound may offer enhanced bioavailability and selectivity towards specific biological targets due to the trifluoromethyl group and the oxadiazole structure .

Case Studies and Research Findings

Several studies have investigated the biological properties of related compounds:

- Antimicrobial Screening : A study evaluated various thiadiazole derivatives against Escherichia coli and Candida albicans, revealing that certain substitutions significantly enhance antibacterial activity .

- Anticancer Studies : Research on oxadiazole derivatives demonstrated their ability to inhibit tumor growth in various cancer cell lines through apoptosis induction .

- Enzyme Inhibition Assays : Compounds similar to the target molecule were tested for AChE inhibition, showing promising results with IC50 values in the low micromolar range .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Features of Analogs

Core Heterocycle Differences

Substituent Effects

- Trifluoromethyl Group (Target and 872621-11-9) : Enhances lipophilicity and bioavailability; the CF₃ group’s strong electron-withdrawing effect stabilizes the benzamide moiety against enzymatic hydrolysis .

- 3-Acetamidophenyl vs. 2-Chlorobenzyl: The acetamido group (target) provides H-bond donor/acceptor sites, favoring target engagement in polar binding pockets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.